molecular formula C10H20OSi B12063118 (S)-1-(trimethylsilyl)hept-1-yn-3-ol

(S)-1-(trimethylsilyl)hept-1-yn-3-ol

Cat. No.: B12063118
M. Wt: 184.35 g/mol
InChI Key: CXLMKZVNVIEYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Trimethylsilyl)hept-1-yn-3-ol is an enantiomerically enriched chiral propargyl alcohol that serves as a versatile synthetic intermediate in organic chemistry. Its structure combines a trimethylsilyl (TMS)-protected alkyne with a stereodefined secondary alcohol, enabling its use in stereoselective synthesis and as a protected building block for further functionalization. The primary role of the trimethylsilyl group on the alkyne is to act as a protecting group for the terminal acetylene, shielding the acidic proton from unwanted side reactions under basic conditions and moderating the alkyne's reactivity . This protection is robust yet reversible, as the TMS group can be readily removed under mild conditions using fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, regenerating the terminal alkyne for subsequent coupling reactions . Beyond protection, the TMS group exerts significant steric and electronic influence on the triple bond, which can dictate high regioselectivity in cycloaddition reactions and other transformations at the C≡C bond . This compound is a valuable chiral precursor for constructing complex molecular architectures, particularly polypropionate fragments found in many bioactive natural products such as macrolide antibiotics . The presence of the hydroxyl group allows for further manipulation, including oxidation to a ketone or participation in esterification and etherification reactions . The alkyne functionality, once deprotected, can undergo classic carbon-carbon bond-forming reactions, including Sonogashira cross-couplings, to create more complex enyne systems . For research use only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

1-trimethylsilylhept-1-yn-3-ol

InChI

InChI=1S/C10H20OSi/c1-5-6-7-10(11)8-9-12(2,3)4/h10-11H,5-7H2,1-4H3

InChI Key

CXLMKZVNVIEYTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#C[Si](C)(C)C)O

Origin of Product

United States

Enantioselective Synthetic Methodologies for S 1 Trimethylsilyl Hept 1 Yn 3 Ol

Asymmetric Alkynylation and Carbonyl Addition Methodologies

The direct addition of an alkynyl nucleophile to an aldehyde represents a highly convergent approach to propargylic alcohols, creating a carbon-carbon bond and a stereocenter in a single step. datapdf.com

Chiral Auxiliary-Controlled Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. sigmaaldrich.comwikipedia.org In the synthesis of (S)-1-(trimethylsilyl)hept-1-yn-3-ol, a chiral auxiliary can be attached to either the alkyne or the aldehyde. For instance, an aldehyde can be converted to a chiral imine or acetal. The chiral auxiliary then directs the facial addition of the trimethylsilylacetylide nucleophile. After the addition, the auxiliary is cleaved to yield the desired propargylic alcohol. Common auxiliaries include oxazolidinones and camphor-based derivatives. wikipedia.org The effectiveness of this method relies on the ability of the auxiliary to create a sterically biased environment around the reacting center.

Catalytic Asymmetric Alkynylation of Aldehydes (e.g., using (+)-DIPCl)

Catalytic asymmetric alkynylation of aldehydes is a powerful method for producing enantiomerically enriched propargylic alcohols. organic-chemistry.orgnih.gov One notable reagent for this transformation is (+)-B-chlorodiisopinocampheylborane ((+)-DIPCl). This chiral borane (B79455) reagent is derived from (+)-α-pinene.

In this methodology, trimethylsilylacetylene (B32187) is first deprotonated with a suitable base, such as n-butyllithium, to form the lithium acetylide. This acetylide is then transmetalated with (+)-DIPCl to generate a chiral alkynylborane species. This species then reacts with pentanal. The steric bulk of the isopinocampheyl ligands on the boron atom effectively shields one face of the aldehyde, leading to the preferential addition of the alkynyl group to the opposite face. This directed addition results in the formation of the desired (S)-alcohol with high enantioselectivity. Subsequent workup releases the propargylic alcohol.

Table 1: Asymmetric Alkynylation of Pentanal with Trimethylsilylacetylene using (+)-DIPCl

EntryAldehydeAlkyneChiral ReagentProductEnantiomeric Excess (ee)
1PentanalTrimethylsilylacetylene(+)-DIPClThis compoundHigh

Stereoselective Grignard or Organolithium Additions

The addition of organometallic reagents like Grignard or organolithium reagents to aldehydes in the presence of a chiral ligand can also afford enantiomerically enriched propargylic alcohols. nih.govrsc.org In this approach, a stoichiometric or catalytic amount of a chiral ligand, often an amino alcohol or a diol, coordinates to the metal center of the organometallic reagent.

For the synthesis of this compound, trimethylsilylacetylene is deprotonated to form the corresponding Grignard or organolithium reagent. This reagent is then complexed with a chiral ligand. The resulting chiral complex then adds to pentanal. The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center, which directs the nucleophilic attack on the aldehyde. A variety of chiral ligands, such as (-)-N-methylephedrine or BINOL derivatives, have been shown to be effective in promoting enantioselectivity in such additions. organic-chemistry.org

Asymmetric Reduction of Alkynyl Ketone Precursors

An alternative strategy to enantiopure propargylic alcohols involves the asymmetric reduction of a prochiral alkynyl ketone. acs.org For the synthesis of this compound, the precursor would be 1-(trimethylsilyl)hept-1-yn-3-one.

Chiral Borane Reagents (e.g., Midland (S)-Alpine borane)

The Midland Alpine borane reduction is a well-established method for the enantioselective reduction of prochiral ketones, particularly acetylenic ketones. wikipedia.orgresearchgate.netchemtube3d.com The reagent, (S)-Alpine borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane), is prepared from (-)-α-pinene and 9-BBN. wikipedia.org

The reduction mechanism involves the coordination of the ketone's carbonyl oxygen to the boron atom of the Alpine borane. This is followed by an intramolecular hydride transfer from the isopinocampheyl moiety to the carbonyl carbon via a six-membered, boat-like transition state. youtube.com The stereoselectivity is governed by steric interactions; the smaller group of the ketone (in this case, the trimethylsilylalkynyl group) preferentially orients itself away from the sterically demanding gem-dimethyl group of the pinane (B1207555) ring, leading to the formation of the (S)-alcohol. chemtube3d.com

Table 2: Asymmetric Reduction of 1-(trimethylsilyl)hept-1-yn-3-one

EntryKetone PrecursorReducing AgentProductExpected Enantiomeric Excess (ee)
11-(trimethylsilyl)hept-1-yn-3-one(S)-Alpine BoraneThis compoundHigh

Note: "High" indicates that significant enantioselectivity is expected based on the principles of the Midland reduction for acetylenic ketones. chemtube3d.com

Other Catalytic Asymmetric Reduction Systems

Besides stoichiometric chiral boranes, various catalytic systems can achieve the asymmetric reduction of alkynyl ketones. These systems typically involve a transition metal catalyst and a chiral ligand, using a simple hydride source like isopropanol (B130326) or formic acid. researchgate.net For example, transfer hydrogenation catalyzed by ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands has proven effective for a range of ketones. researchgate.net

Another powerful approach is biocatalysis, which employs enzymes such as alcohol dehydrogenases (ADHs). acs.org These enzymes can exhibit high enantioselectivity. For instance, an (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii could be used to reduce 1-(trimethylsilyl)hept-1-yn-3-one to this compound with high enantiomeric purity. acs.org

Preparation via Chirality Transfer from Pre-existing Stereocenters

A prominent and highly effective method for the enantioselective synthesis of this compound involves the transfer of chirality from a readily available chiral source. This is typically achieved through the use of a chiral ligand or auxiliary that complexes with a metal catalyst, thereby creating a chiral environment for the key bond-forming reaction. One of the most successful approaches for this transformation is the asymmetric addition of a terminal alkyne to an aldehyde, a reaction that can be catalyzed by a zinc-amino alcohol complex.

In this context, the synthesis of this compound is accomplished by the addition of trimethylsilylacetylene to valeraldehyde. The stereochemical outcome of this reaction is controlled by a chiral catalyst system, most notably the one developed by Carreira and co-workers. organic-chemistry.orgorganic-chemistry.org This methodology utilizes zinc triflate (Zn(OTf)₂) in conjunction with a chiral amino alcohol, such as (+)-N-methylephedrine, to promote the enantioselective addition. organic-chemistry.orgorganic-chemistry.org

The mechanism of chirality transfer begins with the formation of a chiral zinc complex with (+)-N-methylephedrine. This complex then coordinates with both the trimethylsilylacetylene and the valeraldehyde, bringing them into close proximity within a defined chiral pocket. This arrangement favors the nucleophilic attack of the acetylide on one specific face of the aldehyde carbonyl group, leading to the preferential formation of the (S)-enantiomer of the resulting propargyl alcohol. The use of an inexpensive and commercially available chiral ligand like N-methylephedrine makes this method practical and scalable for the synthesis of optically active propargylic alcohols. organic-chemistry.org

Optimization of Stereoselectivity and Yield in this compound Synthesis

The efficiency of the enantioselective synthesis of this compound is highly dependent on the reaction conditions. The optimization of parameters such as the choice of catalyst, ligand, solvent, and temperature is crucial for maximizing both the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-product. Research in the field of asymmetric alkynylation has demonstrated that modifications to the Carreira protocol can lead to significant improvements in both these aspects. acs.orgnih.gov

Key factors that are typically investigated during the optimization of this synthesis include the stoichiometry of the reagents, the concentration of the catalyst and ligand, and the reaction time. For instance, the ratio of zinc triflate to the chiral ligand can influence the structure and activity of the catalytic species. Similarly, the choice of solvent can affect the solubility of the reactants and the stability of the transition state, thereby impacting both the rate and the stereoselectivity of the reaction. Toluene (B28343) is a commonly used solvent in these reactions. organic-chemistry.org

Systematic studies are often conducted to determine the optimal conditions for the synthesis of a specific propargyl alcohol. The following interactive data table illustrates a representative optimization study for the synthesis of this compound, showcasing how variations in reaction parameters can influence the yield and enantioselectivity.

Table 1: Optimization of the Enantioselective Synthesis of this compound

EntryLigandSolventTemperature (°C)Yield (%)e.e. (%)
1(+)-N-methylephedrineToluene238592
2(-)-N-methylephedrineToluene238491 (R)
3(+)-N-methylephedrineCH₂Cl₂237888
4(+)-N-methylephedrineTHF237585
5(+)-N-methylephedrineToluene08295
6(+)-N-methylephedrineToluene408889
7(1R,2S)-N-methylephedrineToluene238694
8(1S,2R)-N-methylephedrineToluene238593 (R)

This table is a representative example based on typical results found in the literature for similar reactions and is intended for illustrative purposes.

The data presented in the table highlights that subtle changes in the reaction setup can have a profound impact on the outcome. The use of (+)-N-methylephedrine in toluene at room temperature provides a good balance of yield and enantioselectivity. Lowering the temperature can often lead to an increase in enantiomeric excess, albeit sometimes at the cost of a slightly lower yield or longer reaction time. The choice of enantiomer of the chiral ligand directly dictates the enantiomer of the product formed.

Chemical Reactivity and Stereoselective Transformations of S 1 Trimethylsilyl Hept 1 Yn 3 Ol

Transformations of the Propargylic Hydroxyl Group

The secondary hydroxyl group in (S)-1-(trimethylsilyl)hept-1-yn-3-ol is a key site for a variety of chemical modifications. These transformations are crucial for introducing new functional groups, altering the molecule's physical and chemical properties, or for protecting the alcohol during subsequent synthetic steps.

Esterification and Etherification Strategies

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. Esterification is commonly achieved under standard conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine or triethylamine. For more sensitive substrates, milder catalytic methods can be employed. For instance, iodine has been shown to be an efficient catalyst for the esterification of various chiral alcohols under solvent-free conditions, using near-equimolar amounts of the alcohol and the carboxylic acid nih.gov. Enantioselective esterification of racemic propargylic alcohols can also be achieved using lipase-catalyzed coupling, which selectively acylates one enantiomer, allowing for kinetic resolution google.com.

Etherification, to form compounds such as methyl or benzyl ethers, typically involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide). These protecting groups can be strategically chosen based on their stability and the conditions required for their subsequent removal.

TransformationReagents and ConditionsProduct Type
AcetylationAcetic anhydride, Pyridine, CH₂Cl₂, 0 °C to rtAcetate Ester
BenzoylationBenzoyl chloride, Triethylamine, CH₂Cl₂, 0 °CBenzoate Ester
MethylationSodium hydride, Methyl iodide, THF, 0 °C to rtMethyl Ether
BenzylationSodium hydride, Benzyl bromide, THF, 0 °C to rtBenzyl Ether

Derivatization to Carbamates

Carbamates are important functional groups in medicinal chemistry and can be readily synthesized from the propargylic alcohol. A common method involves the reaction of the alcohol with an isocyanate in the presence of a suitable catalyst. Alternatively, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can generate carbamates under mild conditions, a method that has been shown to be compatible with chiral substrates without causing racemization organic-chemistry.org. Another approach is the Curtius rearrangement of an acyl azide, formed from a carboxylic acid, which generates an isocyanate intermediate that is then trapped by the alcohol organic-chemistry.org. The reaction of propargylic alcohols with ammonium carbamates has also been explored as a pathway to this functional group researchgate.net.

Carbamate Synthesis MethodKey ReagentsIntermediate
Isocyanate AdditionR-N=C=O, Catalyst (e.g., DBTDL)None
Three-Component CouplingAmine, CO₂, Alkyl Halide, Cs₂CO₃N/A
Curtius RearrangementCarboxylic Acid, NaN₃, then AlcoholIsocyanate

Stereospecific Oxidations and Reductions of the Alcohol Moiety

The stereocenter at the C-3 position can be manipulated through oxidation and reduction reactions. The oxidation of the secondary alcohol to the corresponding propargylic ketone, 1-(trimethylsilyl)hept-1-yn-3-one, can be accomplished with a high degree of stereospecificity, meaning the reaction does not affect other chiral centers. Common reagents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). More environmentally friendly methods, such as aerobic oxidation using catalysts like Fe(NO₃)₃·9H₂O and TEMPO, have also been developed for propargylic alcohols organic-chemistry.org. Electrochemical oxidation presents another modern approach for sensitive propargylic alcohols nih.govosti.gov.

Conversely, the stereoselective reduction of the corresponding prochiral ketone, 1-(trimethylsilyl)hept-1-yn-3-one, is a powerful strategy to synthesize the (S)- or (R)-enantiomer of the alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric reduction. Transition metal catalysts, such as those based on ruthenium with chiral ligands (e.g., BINAP), are highly effective for the enantioselective reduction of ketones wikipedia.org. Biocatalytic reductions using microorganisms or isolated enzymes also offer excellent stereoselectivity nih.gov. These methods are foundational for establishing the desired stereochemistry in synthetic targets organic-chemistry.orgnih.gov.

Reactions of the Trimethylsilyl (B98337) Alkyne Moiety

The trimethylsilyl group serves as a robust protecting group for the terminal alkyne, preventing its participation in unwanted reactions such as coupling or deprotonation. However, this group can be selectively removed or transformed when desired.

Protiodesilylation Reactions: Methods and Chemoselectivity

Protiodesilylation is the process of cleaving the carbon-silicon bond and replacing the silyl (B83357) group with a proton, thereby regenerating the terminal alkyne. This reaction is synthetically important as it unmasks the alkyne for further transformations like Sonogashira coupling. The reaction can be performed under various mild conditions, allowing for high chemoselectivity in the presence of other functional groups nih.govorganic-chemistry.org.

Common methods for the protiodesilylation of TMS-alkynes include treatment with a fluoride (B91410) source or a base. The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. For instance, mildly basic conditions using potassium carbonate in methanol are often sufficient to cleave the TMS group and are compatible with many protecting groups nih.govreddit.comreddit.com. Silver-catalyzed methods, using reagents like silver nitrate, also provide a mild and selective means of deprotection organic-chemistry.orgresearchgate.net. The selectivity of these methods is crucial; for example, it is possible to selectively deprotect a TMS-alkyne in the presence of a more sterically hindered triisopropylsilyl (TIPS)-alkyne nih.gov.

The most common method for cleaving the silicon-carbon bond of a TMS-alkyne is through the use of a fluoride ion source. Tetrabutylammonium (B224687) fluoride (TBAF) is the most frequently used reagent for this purpose due to its high solubility in organic solvents like tetrahydrofuran (THF) nih.govgelest.com. The high affinity of silicon for fluoride drives the reaction, leading to the formation of a stable Si-F bond and the terminal alkyne.

The reaction is typically fast and clean, often proceeding to completion at room temperature. The chemoselectivity is generally high; the TMS-alkyne can be deprotected without affecting other functional groups like esters or silyl ethers derived from more sterically hindered silanes (e.g., TBDMS or TIPS). However, care must be taken with base-sensitive functionalities, as commercial TBAF solutions contain small amounts of water and can be slightly basic.

Deprotection MethodReagentTypical SolventKey Advantage
Fluoride-MediatedTetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)High efficacy and mild conditions
Base-CatalyzedPotassium Carbonate (K₂CO₃)Methanol (MeOH)Inexpensive and mild
Silver-CatalyzedSilver Nitrate (AgNO₃)Acetone/WaterHigh chemoselectivity
Acid-Catalyzed Desilylation (e.g., HNO₃)

The cleavage of the silicon-carbon bond in alkynylsilanes can be achieved under acidic conditions. While various Brønsted and Lewis acids can effect this transformation, the use of nitric acid (HNO₃) presents a noteworthy method. Although more commonly applied to the cleavage of silyl ethers, catalytic amounts of aqueous HNO₃ can facilitate the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. researchgate.net The reaction proceeds via protonation of the alkyne, which increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by water or the nitrate anion, ultimately leading to the cleavage of the C-Si bond.

The conditions for acid-catalyzed desilylation must be carefully controlled to avoid undesired side reactions, such as dehydration of the secondary alcohol or other acid-mediated rearrangements. The chemoselectivity of this method is crucial, especially when other acid-labile functional groups are present in the molecule.

Table 1: Representative Conditions for Acid-Catalyzed Desilylation

CatalystSolvent SystemTemperatureOutcome
aq. HNO₃ (cat.)Dichloromethane/Methanol/WaterRoom Temp.Selective removal of TMS group

This table presents generalized conditions; specific substrate and reaction optimizations are typically required.

Metal-Catalyzed Protiodesilylation (e.g., AgNO₃)

A milder and often more chemoselective method for the deprotection of trimethylsilyl-alkynes involves catalysis by silver(I) salts, such as silver nitrate (AgNO₃). researchgate.netorganic-chemistry.org This procedure is advantageous as it does not require the use of strong acids or fluoride reagents and is tolerant of many other functional groups, including silyl ethers. researchgate.net The reaction is typically carried out in a mixed solvent system, such as methanol, water, and dichloromethane, to ensure the solubility of all components. researchgate.net

The mechanism is believed to involve the coordination of the silver(I) ion to the alkyne π-system. This interaction polarizes the C-Si bond, facilitating its cleavage. The silver acetylide intermediate formed is then protonated by a protic solvent (like methanol or water) to yield the terminal alkyne and regenerate the silver catalyst. researchgate.net This method's high efficiency and mild conditions make it a preferred choice for sensitive substrates.

Table 2: Silver(I)-Catalyzed Protiodesilylation of TMS-Alkynes

CatalystSolventTemperatureKey FeatureReference
AgNO₃ (catalytic)MeOH/H₂O/CH₂Cl₂Room Temp.High chemoselectivity; tolerates silyl ethers researchgate.net
AgOTf (catalytic)MeOH/H₂O/CH₂Cl₂Room Temp.Effective alternative to AgNO₃ researchgate.net

This interactive table summarizes typical conditions for the AgNO₃-catalyzed protiodesilylation reaction.

Cross-Coupling Reactions at the Alkyne Terminus

Following the removal of the TMS protecting group to yield (S)-hept-1-yn-3-ol, the resulting terminal alkyne is a versatile building block for a variety of powerful palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex carbon skeletons.

Sonogashira Coupling and Related Palladium-Catalyzed Processes

The Sonogashira coupling is a cornerstone reaction for the formation of a C(sp)-C(sp²) bond, involving the coupling of a terminal alkyne with an aryl or vinyl halide. gelest.comthieme-connect.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. thieme-connect.com (S)-hept-1-yn-3-ol, generated from the desilylation of its TMS-protected precursor, is an excellent substrate for this reaction.

A one-pot protocol can also be employed where the TMS-alkyne is desilylated in situ using a fluoride source or a suitable base, and the resulting terminal alkyne is immediately subjected to Sonogashira coupling conditions. researchgate.net This approach is particularly useful for volatile alkynes and simplifies the synthetic procedure. researchgate.net

Table 3: Typical Sonogashira Coupling Reaction Parameters

ComponentExampleRole
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the catalytic cycle
Copper(I) Co-catalystCuIActivates the alkyne
BaseEt₃N, piperidine, DIPANeutralizes HX byproduct, aids catalyst regeneration
Substrates(S)-hept-1-yn-3-ol, Aryl/Vinyl HalideCoupling partners

This table outlines the key components and their functions in a standard Sonogashira coupling reaction.

Suzuki-Miyaura and Stille Coupling Protocols

While the Sonogashira reaction provides direct access to C(sp)-C(sp²) bonds, the Suzuki-Miyaura and Stille couplings offer alternative strategies to form C-C bonds, typically between sp²-hybridized carbons. libretexts.orgopenochem.org To utilize (S)-hept-1-yn-3-ol in these reactions, it must first be converted into a suitable organoboron (for Suzuki-Miyaura) or organostannane (for Stille) reagent. This is commonly achieved through the hydroboration or hydrostannylation of the terminal alkyne.

For the Suzuki-Miyaura coupling , hydroboration of (S)-hept-1-yn-3-ol with reagents like catecholborane or pinacolborane yields a vinylboronate ester. This intermediate can then be coupled with aryl or vinyl halides under palladium catalysis. wikipedia.org The stereochemistry of the resulting double bond is dependent on the hydroboration conditions (syn- or anti-addition).

For the Stille coupling , hydrostannylation of the terminal alkyne with an organotin hydride (e.g., Bu₃SnH) generates a vinylstannane. This species readily participates in palladium-catalyzed cross-coupling with various organic electrophiles. wikipedia.orglibretexts.org A key advantage of the Stille reaction is its tolerance for a wide array of functional groups. openochem.org

Cadiot-Chodkiewicz Heterocoupling

The Cadiot-Chodkiewicz coupling is a classic and highly effective method for the synthesis of unsymmetrical 1,3-diynes. rsc.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orgalfa-chemistry.com (S)-hept-1-yn-3-ol serves as the terminal alkyne component, which first reacts with the copper(I) salt to form a copper acetylide intermediate. jk-sci.com This nucleophilic species then attacks the 1-haloalkyne, leading to the formation of the desired unsymmetrical diyne. synarchive.com

The reaction conditions are generally mild, and the process is compatible with various functional groups, including hydroxyl groups, making it well-suited for substrates like (S)-hept-1-yn-3-ol. alfa-chemistry.com

Table 4: Cadiot-Chodkiewicz Coupling Components

Reactant 1Reactant 2CatalystBaseSolventProduct
(S)-hept-1-yn-3-ol1-BromoalkyneCuBr or CuClAmine (e.g., piperidine)Methanol, Ethanol, DMFUnsymmetrical 1,3-diyne

This interactive table details the necessary components for a successful Cadiot-Chodkiewicz heterocoupling reaction.

Hydrometallation and Carbometallation Reactions

The carbon-carbon triple bond in this compound and its desilylated counterpart is susceptible to various addition reactions, including hydrometallation and carbometallation. These reactions introduce both a hydrogen or carbon group and a metal across the alkyne, generating vinylmetallic intermediates that are valuable for further synthetic manipulations. The presence of the nearby hydroxyl group can play a significant role in directing the regio- and stereoselectivity of these additions.

Hydrometallation , such as hydrosilylation or hydroboration, involves the addition of a metal-hydride bond across the alkyne. Platinum-catalyzed hydrosilylation of propargylic alcohols is a powerful method for forming vinylsilanes with stereocontrol. rsc.org The resulting vinylsilanes can serve as precursors to ketones or can be used in Hiyama cross-coupling reactions. nih.gov

Carbometallation involves the addition of an organometallic reagent (R-M) across the alkyne, forming a new C-C bond and a C-M bond simultaneously. wikipedia.org Iron-catalyzed carbomagnesiation of propargylic alcohols with Grignard reagents, for example, can produce tri- and tetra-substituted allylic alcohols with high regio- and stereoselectivity. nih.gov Similarly, carbolithiation using organolithium reagents can proceed with anti-addition, controlled by the coordinating effect of the adjacent alkoxide, to generate highly functionalized β-silyl allylic alcohols after quenching with an electrophile. researchgate.netchemrxiv.org

Table 5: Comparison of Hydrometallation and Carbometallation of Propargylic Alcohols

Reaction TypeReagent ExampleCatalyst ExampleIntermediateKey Outcome
HydrosilylationHSiR₃PtCl₂/XPhosVinylsilaneStereocontrolled formation of vinylsilanes
CarbomagnesiationMeMgBrFe(acac)₃VinylmagnesiumRegio- and stereoselective allylic alcohols
CarbolithiationRLiNone (stoichiometric)VinyllithiumFormation of functionalized allylic alcohols

This table compares different metallation strategies applicable to propargylic alcohols.

Cyclization and Rearrangement Reactions Involving the Alkyne and Stereocenter

The bifunctional nature of this compound allows it to be a precursor for various intramolecular reactions, leading to the formation of complex cyclic and heterocyclic structures.

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. qub.ac.uk While this compound itself is not an enyne, it can be readily converted into a suitable substrate for an intramolecular PKR. For example, allylation of the hydroxyl group yields an enyne precursor.

Upon exposure to a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), this enyne undergoes a cyclization reaction. nih.gov The reaction is known to be an elegant method for constructing cyclopentenone derivatives containing asymmetric centers. nih.gov The stereocenter at the propargylic position (now an ether linkage) can significantly influence the diastereoselectivity of the newly formed ring system. The rate-determining step is often the intramolecular insertion of the alkene into the carbon-cobalt bond. nih.gov The stereochemical outcome is dictated by the facial selectivity of the alkene coordination. nih.gov Promoters such as trimethylamine N-oxide (TMANO) or the use of solid supports like molecular sieves can increase reaction yields. nih.gov

Ring-closing metathesis (RCM) is a widely used method for synthesizing unsaturated rings, typically catalyzed by ruthenium or molybdenum complexes. nih.govresearchgate.net To employ RCM, this compound must first be converted into a diene. This can be achieved by, for instance, esterification of the alcohol with an unsaturated carboxylic acid (e.g., 4-pentenoic acid) and subsequent allylation of the alkyne terminus after a protodesilylation step.

Alternatively, the alkyne itself can participate directly in a ring-closing enyne metathesis. If the molecule is modified to contain a terminal alkene, the ruthenium or molybdenum catalyst can facilitate a cyclization involving both the alkene and the alkyne. This reaction is a powerful tool for constructing cyclic systems and has been applied to the synthesis of various carbocycles and heterocycles. researchgate.netutc.edu The choice of catalyst, such as a first or second-generation Grubbs catalyst, can influence the efficiency and selectivity of the ring closure. nih.govutc.edu

The hydroxyl group in this compound can act as an internal nucleophile in electrophile-induced cyclizations of the alkyne. This strategy provides a direct route to functionalized five-membered oxygen heterocycles, such as dihydrofurans.

Treatment of the alcohol with an electrophilic halogen source, such as iodine (I₂) or N-bromosuccinimide (NBS), in the presence of a base like sodium bicarbonate, can trigger a 5-endo-dig cyclization. The reaction is initiated by the attack of the alkyne on the electrophile, forming a vinyl cation or a bridged halonium ion intermediate. The proximate hydroxyl group then attacks intramolecularly to close the ring. The trimethylsilyl group directs the regioselectivity of the initial electrophilic attack and is often eliminated during the workup, yielding a silyl-free cyclic product. The stereochemistry at the C3 position directs the conformation of the transition state, leading to a high degree of diastereoselectivity in the formation of the new stereocenter on the ring.

The silylalkyne functionality is a versatile precursor for the synthesis of various heterocycles, where the silyl group can control regioselectivity. gelest.com

Oxazoles : The acid-catalyzed reaction of propargyl alcohols like 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with primary amides yields 2,4-disubstituted 5-[(trimethylsilyl)methyl]oxazoles with high efficiency. gelest.comnih.gov Using p-toluenesulfonic acid (PTSA) as the catalyst, this compound is expected to react similarly with various amides to form the corresponding chiral oxazoles. gelest.comnih.gov

Isoxazoles : 1,3-Dipolar cycloaddition of nitrile oxides (generated in situ from oximes) with the silylalkyne moiety provides a direct route to isoxazoles. nih.gov The silyl group directs the cycloaddition to yield the 5-silyl-substituted isoxazole regioisomer, which can be subsequently protodesilylated if desired.

Tetrahydropyridines : Silyl-substituted acetylenes can be used in the synthesis of tetrahydropyridines. gelest.comnih.gov For instance, the reaction of an α,β-unsaturated imine with the silylalkyne can lead to an intermediate that undergoes an intramolecular aza-cyclization, ultimately yielding a substituted tetrahydropyridine after reductive desilylation. gelest.comnih.gov

HeterocycleReagentsKey Features
Oxazole R-C(O)NH₂, PTSAAcid-catalyzed cyclization; silyl group remains on methyl substituent. gelest.comnih.gov
Isoxazole R-CH=NOH, NCS/Py1,3-dipolar cycloaddition; silyl group directs regioselectivity. nih.gov
Tetrahydropyridine α,β-unsaturated imineIntramolecular aza-cyclization followed by reductive desilylation. gelest.comnih.gov

Conversion to Other Chiral Unsaturated Systems

The unique structural arrangement of this compound, possessing both a chiral secondary alcohol and a silylated alkyne, makes it an excellent precursor for the synthesis of various other chiral molecules. The existing stereocenter can direct the formation of new stereogenic elements, leading to products with high enantiomeric purity.

The conversion of propargylic alcohols into allenes is a well-established transformation in organic synthesis. In the case of this compound, the reaction can proceed through various mechanisms, often involving the activation of the hydroxyl group followed by a nucleophilic attack that results in a rsc.orgchemrxiv.org-rearrangement.

For instance, the reaction of silylated propargylic alcohols with organocuprates can lead to the formation of allenes with a high degree of stereochemical transfer. While specific studies on this compound are not abundant, related transformations suggest that the reaction of its activated form (e.g., mesylate or tosylate) with a suitable organocuprate reagent would proceed via an S_N_2' mechanism to yield the corresponding chiral allene (B1206475). The stereochemistry of the resulting allene is dictated by the configuration of the starting alcohol.

Similarly, the synthesis of chiral dienes from propargylic alcohols can be achieved through various catalytic processes. Ruthenium-catalyzed cross-dimerization of related borylated butadienes with alkenes has been shown to produce chiral skipped dienes with high enantiomeric excess nih.gov. It is conceivable that this compound could be transformed into a suitable diene precursor for such reactions.

Table 1: Representative Transformations for the Synthesis of Chiral Allenes and Dienes

Starting Material Analogue Reagents and Conditions Product Type Key Features
Racemic Propargylic Alcohols Peroxygenase, then (R)- or (S)-selective Alcohol Dehydrogenase Enantiopure Propargylic Alcohols Biocatalytic deracemization
Borylated Butadienes [Ru(η⁶-naphthalene)(η⁴-Ph₂-bhd*)] catalyst, Alkene Chiral Skipped Dienes High enantioselectivity (96-99% ee) nih.gov

The conversion of propargylic alcohols to chiral allylamines represents a valuable transformation, providing access to key structural motifs in many biologically active compounds. One approach involves the enzymatic conversion of racemic propargylic alcohols. A two-step enzymatic cascade, employing a peroxygenase followed by an amine transaminase, has been demonstrated for the synthesis of enantiomerically enriched propargylic amines from racemic propargylic alcohols rsc.org. This methodology could potentially be adapted for the conversion of this compound to the corresponding chiral allylamine.

Furthermore, chiral propargylic alcohols can serve as precursors for the synthesis of non-racemic β-tertiary-β-amino alcohols, which are versatile building blocks for various heterocyclic scaffolds. The synthesis of chiral amino acids from chiral alcohols is another important transformation. Biocatalytic methods, utilizing enzymes such as amino acid dehydrogenases or transaminases, have been developed for the asymmetric synthesis of amino acids from keto acids, which can be derived from the corresponding alcohols chemrxiv.org. While direct conversion of this compound to an amino acid is a multistep process, its chiral backbone provides a valuable starting point for such syntheses.

Table 2: Potential Pathways to Chiral Allylamines and Amino Acids

Starting Material Type Transformation Reagents/Enzymes Product Type
Racemic Propargylic Alcohols Enzymatic Mitsunobu-type conversion Amine Transaminase (e.g., from Aspergillus terreus or Chromobacterium violaceum) Enantiomerically enriched Propargylic Amines rsc.org
Chiral Propargylic Alcohols Functionalization - Non-racemic β-tertiary-β-amino alcohols
Keto Acids (from alcohols) Reductive Amination Amino Acid Dehydrogenase, NH₃, NADH Chiral Amino Acids chemrxiv.org

Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor in Total Synthesis Campaigns

This chiral alkynol serves as a foundational starting material or a crucial intermediate in the assembly of complex target molecules, where the precise installation of stereochemistry early in the synthetic sequence is paramount.

Entecavir is a potent antiviral medication used for the treatment of hepatitis B virus (HBV) infection. rsc.orgnih.gov Its complex carbocyclic nucleoside structure requires a highly stereocontrolled synthesis. While many synthetic routes to Entecavir have been developed, organicchemistry.eu those employing chiral acyclic precursors are notable for their efficiency in establishing the required stereocenters.

In a strategy analogous to using (S)-1-(trimethylsilyl)hept-1-yn-3-ol, a total synthesis of Entecavir was achieved starting from 4-trimethylsilyl-3-butyn-2-one and acrolein. ub.edu The key step involves a stereoselective boron-aldol reaction to create the acyclic carbon framework. ub.edu Subsequent reduction of the ketone and a titanium-mediated intramolecular radical cyclization of an epoxide onto the alkyne moiety form the core methylenecylopentane structure. ub.edu The trimethylsilyl (B98337) group on the alkyne is crucial for the success of these transformations. This general approach highlights how chiral alkynol building blocks are instrumental in constructing the densely functionalized cyclopentane (B165970) core of Entecavir and its analogs. researchgate.netnih.gov The development of novel Entecavir analogues with enhanced potency often relies on the stereospecific cyclization of functionalized alkynyl precursors. nih.govrsc.org

Table 1: Key Reactions in Entecavir Synthesis Employing Alkynyl Precursors

StepReaction TypePrecursor TypeKey ReagentsPurpose
1Enantioselective Aldol Reaction4-trimethylsilyl-3-butyn-2-one(+)-DIP-ClSets key stereocenters in acyclic precursor. ub.edu
2Intramolecular Radical CyclizationEpoxide with terminal alkyneCp2TiCl2, ZnForms the functionalized cyclopentane core. ub.edu
3Mitsunobu ReactionCompleted carbocycleGuanine derivative, DEAD, PPh3Couples the carbocyclic core to the nucleobase. organicchemistry.eu

Resolvins are a class of specialized pro-resolving mediators (SPMs) that play a critical role in the resolution of inflammation. nih.gov Resolvin E4 (RvE4), a recently identified SPM, possesses a complex structure with multiple stereocenters. acs.org The total synthesis of RvE4 provides a clear example of the utility of chiral silylated alkynols.

A key fragment in the total synthesis of RvE4 is Methyl (S)-5-hydroxy-7-(trimethylsilyl)hept-6-ynoate. nih.govresearchgate.net This intermediate, which shares the core structural motif of this compound, is prepared with high enantioselectivity. The synthesis begins with a Friedel-Crafts acylation to produce an alkynyl ketone. nih.gov This ketone then undergoes a gram-scale asymmetric reduction using the Midland (S)-Alpine borane (B79455) reagent, which establishes the crucial (S)-configured hydroxyl group in 96% enantiomeric excess and 89% yield. nih.gov

The secondary alcohol is then protected, and the trimethylsilyl group on the alkyne is later removed to reveal a terminal alkyne. nih.gov This terminal alkyne is essential for subsequent coupling reactions to complete the carbon skeleton of Resolvin E4. mdpi.com This synthetic campaign showcases how the chiral silylated alkynol structure allows for stereocontrolled synthesis and provides a handle for further elaboration. nih.govacs.org

The synthesis of photosynthetic tetrapyrrole macrocycles, such as bacteriochlorophylls, requires chiral building blocks to install the necessary stereochemistry on the hydroporphyrin rings. rsc.org Chiral hex-5-yn-2-ones are valuable precursors for the chiral pyrroline (B1223166) units that form these complex structures. rsc.orgrsc.org

The synthesis of these chiral hexynones often begins with smaller, enantiopure fragments that are elaborated into the final six-carbon scaffold. rsc.org For instance, a chiral Weinreb pentynamide has been used as a key intermediate. rsc.org This amide can be treated with various organometallic reagents to generate a 1-hydroxyhex-5-yn-2-one scaffold, which contains the requisite stereocenters. rsc.org Although not starting directly from this compound, these syntheses employ related trimethylsilyl-protected alkynyl intermediates to control reactivity and facilitate purification. rsc.orgresearchgate.net The strategy demonstrates the principle of using chiral alkynol-type structures as foundational elements for building more complex chiral ketones destined for natural product synthesis.

The utility of the chiral silylated alkynol motif extends beyond the specific examples of Entecavir and Resolvin E4. This structural unit is a common feature in the synthesis of a variety of natural products and other molecules of pharmaceutical interest. The ability to prepare chiral alcohols through enzymatic or asymmetric chemical methods has made them valuable intermediates. nih.gov

The trimethylsilyl group serves multiple purposes: it protects the acidic terminal alkyne proton, prevents unwanted side reactions, and can direct the regioselectivity of certain additions to the alkyne. researchgate.net Furthermore, the silyl (B83357) group can be selectively removed under mild conditions, typically using fluoride (B91410) sources like TBAF or bases like potassium carbonate, to reveal the terminal alkyne for use in coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) or other transformations. nih.govmdpi.com This versatility makes chiral silylated alkynols like this compound powerful and sought-after intermediates in multi-step organic synthesis.

Construction of Stereodefined Polyketide and Terpenoid Scaffolds

The iterative, stereocontrolled construction of carbon chains is the hallmark of polyketide synthesis. The functional groups present in this compound make it an ideal building block for such strategies. The (S)-alcohol can direct subsequent diastereoselective reactions on the adjacent carbon chain, while the alkyne can be hydrated to a ketone or reduced to an alkene or alkane, providing access to the classic β-hydroxy carbonyl or saturated alkyl portions of a polyketide chain. The synthesis of Resolvin E4, which involves the coupling of multiple fragments and manipulation of oxidation states along the carbon backbone, is a practical illustration of these polyketide-like assembly principles. nih.gov

While direct application in terpenoid synthesis is less commonly cited, the principles are similar. The chiral alcohol can serve as a handle for directing cyclization reactions, and the alkyne provides a latent functional group that can participate in or trigger cascade reactions to form complex ring systems after suitable activation or transformation.

Development of Advanced Methodologies Leveraging the Chiral Silylated Alkynol Structure

The unique combination of functionalities in chiral silylated alkynols has spurred the development of new synthetic methods. hilarispublisher.com The field of asymmetric synthesis heavily relies on the availability of such chiral building blocks. nih.gov

The presence of the silicon atom has a significant electronic influence on the alkyne, and this property is exploited in various transformations. Chiral silanols themselves are an emerging class of ligands and organocatalysts, where the silicon atom plays a direct role in the catalytic cycle. researchgate.netnih.govescholarship.org While this compound is a carbon-based alcohol, the extensive research into chiral organosilicon compounds informs the strategic use of its trimethylsilyl group. nih.gov

Methodologies that benefit from this structure include:

Stereoselective Reductions: As seen in the Resolvin E4 synthesis, the asymmetric reduction of a corresponding ynone is a powerful method for generating the chiral alcohol with high enantiopurity. nih.gov

Alkynylmetal Chemistry: Deprotonation of the corresponding terminal alkyne (after desilylation) generates a potent nucleophile for additions to carbonyls and epoxides, allowing for carbon-carbon bond formation with propagation of chirality.

Cyclization Reactions: The alkyne is a versatile participant in radical, cationic, or transition-metal-catalyzed cyclizations, as demonstrated in the synthesis of the Entecavir core. ub.edu The silyl group can influence the regiochemical outcome of these reactions.

The development of these advanced synthetic protocols is intrinsically linked to the availability and reactivity of precisely functionalized chiral molecules like this compound.

Mechanistic Insights and Theoretical Studies

Influence of the (S)-Stereocenter on Reaction Pathways and Selectivity

The presence of a stereocenter at the C-3 position, as in (S)-1-(trimethylsilyl)hept-1-yn-3-ol, is a critical factor in controlling the stereochemical outcome of its reactions. In transformations involving the chiral alcohol moiety, the (S)-configuration can direct the approach of reagents, leading to diastereoselective or enantioselective product formation.

For instance, in kinetic resolutions catalyzed by metal complexes, the stereocenter dictates the rate of reaction for one enantiomer over the other. While not studying the specific target compound, research on the kinetic resolution of tertiary propargylic alcohols via copper-catalyzed silylation demonstrates that high selectivity factors can be achieved. This selectivity is highly dependent on the steric and electronic environment around the hydroxyl group, which is directly influenced by the (S)-stereocenter and the adjacent butyl and trimethylsilylalkynyl groups.

In intramolecular reactions, such as cycloadditions, the pre-existing chirality at the C-3 position can influence the facial selectivity of the reaction, determining the stereochemistry of newly formed chiral centers. Studies on intramolecular silyl (B83357) nitronate cycloadditions (ISNC) with related alkenyl/alkynyl nitroethers have shown that the stereochemistry of the starting material can control the diastereoselectivity of the resulting cyclic products. mdpi.com

Role of the Trimethylsilyl (B98337) Group in Directing Regioselectivity and Stereocontrol

The trimethylsilyl (TMS) group attached to the alkyne terminus is not merely a protecting group; it plays a significant role in directing the course of chemical reactions through steric and electronic effects.

Steric Influence: The bulky nature of the TMS group can hinder the approach of reagents to the adjacent sp-hybridized carbon. nih.gov This steric hindrance can dictate the regioselectivity of addition reactions across the triple bond. For example, in reactions involving the homo-coupling of trimethylsilyl-substituted alkynes, the bulky TMS group was found to hamper the insertion of the alkyne into a zirconium-carbon bond. nih.gov This effect would be expected to direct incoming reagents to the carbon atom further from the TMS group (the C-2 position) in many addition reactions.

Electronic Influence (β-Silicon Effect): The TMS group is known to stabilize a positive charge at the β-position (the C-2 carbon in this molecule) through hyperconjugation. This electronic effect is pivotal in electrophilic additions to the alkyne. In a silyl-Prins cyclization, for example, the formation of an oxocarbenium ion can be followed by cyclization that preferentially forms a carbocation β to the silicon atom. reddit.com However, in systems where the silyl group and the alcohol are attached to the same sp2 carbon (as in vinylsilanes, which are structurally related to the enol form of the target molecule), the formation of a more stable α-silyl carbocation has also been observed. nih.gov

The TMS group also influences the acidity of the terminal alkyne proton (if it were present). By replacing this proton, the TMS group prevents unwanted side reactions under basic conditions, such as Glaser coupling. wikipedia.org

Table 1: Influence of the Trimethylsilyl Group on Reactivity

Feature Influence of Trimethylsilyl Group Expected Effect on this compound
Steric Hindrance The bulky TMS group blocks one side of the alkyne. nih.gov Directs regioselectivity in addition reactions to the C-2 position.
Electronic Stabilization Stabilizes a β-carbocation (β-silicon effect). reddit.com Influences the mechanism of electrophilic additions and cyclizations.

| Protecting Group | Prevents reactions at the terminal alkyne C-H bond. wikipedia.orgnih.gov | Allows for selective reactions at other functional groups. |

Proposed Mechanisms for Key Transformations (e.g., cyclizations, rearrangements)

Based on the chemistry of similar alkynyl alcohols and organosilanes, several key transformations can be proposed for this compound.

Meyer-Schuster and Rupe-Kambli Rearrangements: Propargylic alcohols are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. mdpi.com The Meyer-Schuster rearrangement typically yields α,β-unsaturated aldehydes from terminal alkynols, while the Rupe-Kambli rearrangement of internal alkynols gives α,β-unsaturated ketones. The rearrangement of this compound would likely proceed through a protonated intermediate, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate. Tautomerization would then lead to the final α,β-unsaturated ketone. The TMS group would likely remain intact during this process, yielding a silylated enone, which are versatile synthetic intermediates.

Silyl-Prins Cyclization: In the presence of an aldehyde and a Lewis acid, the hydroxyl group can participate in a silyl-Prins cyclization. The reaction would likely initiate with the formation of an oxocarbenium ion. nih.govreddit.com Subsequent intramolecular attack by the silyl-activated alkyne would form a vinyl cation intermediate. The regioselectivity of this cyclization is directed by the TMS group, leading to the formation of a five or six-membered ring, depending on the reaction conditions and the nature of the Lewis acid. nih.gov The stereochemistry of the final product would be influenced by the (S)-stereocenter.

Intramolecular Cycloadditions: If the butyl chain were functionalized with a suitable dipolarophile or diene, the alkynylsilane moiety could participate in intramolecular cycloaddition reactions. For example, intramolecular silyl nitronate cycloadditions have been shown to proceed with chemoselectivity for double bonds over triple bonds in related systems, a preference that can be rationalized through computational studies of transition state energies. mdpi.com

Computational Studies: DFT Calculations and Transition State Analysis

While no specific DFT calculations for this compound have been found, computational studies on analogous systems provide a framework for understanding its reactivity.

Reaction Pathways and Selectivity: DFT calculations are instrumental in elucidating reaction mechanisms, such as distinguishing between concerted and stepwise pathways in cycloadditions or rearrangements. For the reaction of trimethylsilylketene with HCl, DFT studies were used to propose a reaction profile for the observed Si-C bond cleavage. researchgate.net Similar calculations for this compound could predict the activation energies for competing pathways, such as rearrangement versus cyclization, and explain the observed regio- and stereoselectivity.

Transition State Analysis: The analysis of transition state geometries and energies is crucial for understanding selectivity. In studies of intramolecular silyl nitronate cycloadditions, Spartan semi-empirical (PM6) analyses indicated that kinetic products were selectively formed under the experimental conditions. mdpi.com For reactions involving this compound, transition state analysis could model how the (S)-stereocenter and the TMS group interact with incoming reagents to favor one stereoisomeric product over others. DFT calculations on related systems have successfully predicted the geometry of reaction products and are in good agreement with experimental data from X-ray crystallography. mdpi.com

Table 2: Application of Computational Methods to Analogous Systems

Computational Method System Studied Key Insight Reference
DFT (B3LYP/6-31G*) Reaction of trimethylsilylketene with HCl Elucidated the reaction profile for Si-C bond cleavage. researchgate.net
Semi-empirical (PM6) Intramolecular Silyl Nitronate Cycloadditions Indicated that chemoselectivity was kinetically controlled. mdpi.com

Kinetic Studies to Elucidate Reaction Orders and Rate-Determining Steps

Kinetic studies are essential for determining the mechanism of a reaction, including the identification of the rate-determining step and the roles of catalysts and reagents. Although no kinetic data exists for this compound, studies on related reactions offer insights.

In the kinetic resolution of tertiary propargylic alcohols, the rate of silylation is measured for each enantiomer to determine the selectivity factor. nih.gov Such a study on this compound and its (R)-enantiomer would quantify the influence of the stereocenter on the reaction rate with a chiral reagent or catalyst.

In catalyzed reactions, such as the Meyer-Schuster rearrangement, kinetic studies can reveal the dependence of the reaction rate on the concentrations of the substrate, acid catalyst, and any co-catalysts. For the rearrangement of 3-methyl-1,4-pentadiyne-3-ol, it was found that the yield of the product was sensitive to the amount of the rhenium catalyst used. mdpi.com Similar studies on this compound would help to optimize reaction conditions and provide evidence for the proposed mechanistic steps. For example, determining the reaction order with respect to an aldehyde in a Prins-type cyclization would help to confirm whether the formation of the oxocarbenium ion is the rate-determining step.

Analytical and Characterization Methodologies for Academic Research Focus on Methodology, Not Data

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of (S)-1-(trimethylsilyl)hept-1-yn-3-ol is a critical step to ascertain the effectiveness of an enantioselective synthesis. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the primary methodology for this purpose. uma.esgcms.czchromatographyonline.com The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation and subsequent quantification. youtube.comuni-muenchen.de

For chiral HPLC analysis, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed for the separation of chiral alcohols. nih.govnih.gov The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the enantiomers. researchgate.net Detection is often carried out using a UV detector, as the chromophore in the molecule, although not strong, allows for sufficient sensitivity. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. gimitec.com

Alternatively, chiral GC is a powerful technique, especially for volatile compounds like silylated alcohols. nih.govchromatographyonline.com Derivatized cyclodextrin-based capillary columns are frequently used as the CSP. gcms.czchromatographyonline.comuni-muenchen.de The sample is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas through the column. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation. Flame ionization detection (FID) is a common detection method due to its high sensitivity for organic compounds. chromatographyonline.com In some cases, derivatization of the alcohol to an ester or other suitable derivative can enhance the separation and detection. nih.gov

ParameterChiral HPLCChiral GC
Stationary Phase Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)Cyclodextrin-based
Mobile/Carrier Hexane/Isopropanol, EthanolHelium, Hydrogen
Detection UV, Circular DichroismFlame Ionization (FID)
State of Sample Liquid solutionVaporized

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The confirmation of the molecular structure of this compound and its derivatives is accomplished through a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Connectivity

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its connectivity and, in many cases, its stereochemistry. rsc.org For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

In the ¹H NMR spectrum, the trimethylsilyl (B98337) protons typically appear as a sharp singlet at approximately 0.1-0.2 ppm. The alkynyl proton is absent due to the trimethylsilyl group. libretexts.org The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet, with its chemical shift and splitting pattern providing information about adjacent protons. The protons of the butyl chain would resonate in the upfield region, with their characteristic chemical shifts and multiplicities. youtube.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom. The sp-hybridized carbons of the trimethylsilyl-protected alkyne typically resonate in the range of 85-105 ppm. openochem.org The carbon bearing the hydroxyl group (C-3) would appear around 60-70 ppm.

Two-dimensional NMR techniques are crucial for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing the sequence of protons in the butyl chain and their relationship to the carbinol proton (H-3).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the assignment of each proton to its corresponding carbon atom.

For derivatives of this compound, such as esters or ethers formed at the hydroxyl group, NMR is used to confirm the position of the new functional group by observing changes in the chemical shifts of the nearby protons and carbons, particularly H-3 and C-3.

NMR TechniqueInformation ProvidedApplication to this compound
¹H NMR Chemical environment and number of different types of protons.Identifies TMS group, carbinol proton, and butyl chain protons.
¹³C NMR Number and electronic environment of carbon atoms.Confirms the presence of alkynyl, carbinol, and alkyl carbons.
COSY ¹H-¹H spin-spin coupling networks.Establishes the connectivity of the butyl chain and its link to C-3.
HSQC Direct ¹H-¹³C correlations.Assigns protons to their respective carbons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds).Confirms the overall molecular framework and connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. libretexts.org For this compound, electron ionization (EI) and electrospray ionization (ESI) are common ionization methods.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of trimethylsilyl ethers is well-documented. nih.govnih.gov Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the bond between C-3 and C-4, resulting in a resonance-stabilized cation.

Loss of a methyl group: Fragmentation of the trimethylsilyl group to give a [M-15]⁺ ion, which is a common feature for TMS derivatives. nih.gov

Loss of the butyl group: Cleavage of the bond between C-3 and the butyl chain.

McLafferty rearrangement: If applicable, involving the transfer of a gamma-hydrogen to the oxygen atom, followed by cleavage.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Ionization MethodInformation ObtainedExpected for this compound
Electron Ionization (EI) Molecular weight and structural information from fragmentation.Characteristic fragments from alpha-cleavage and loss of alkyl/silyl (B83357) groups.
Electrospray Ionization (ESI) Accurate molecular weight of protonated or sodiated molecule.[M+H]⁺ or [M+Na]⁺ ions for accurate mass determination.

X-ray Crystallography for Absolute Stereochemistry Determination

While chiral chromatography can determine the enantiomeric purity, it generally cannot establish the absolute configuration (R or S) without a known standard. X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral molecule. researchgate.net

To apply this technique to this compound, the compound itself must first be obtained as a single crystal of suitable quality. As many simple alcohols are liquids or low-melting solids, it is often necessary to prepare a crystalline derivative. A common strategy is to react the alcohol with a heavy-atom-containing reagent, such as a derivative of benzoic acid (e.g., p-bromobenzoate). The presence of the heavy atom (bromine) facilitates the determination of the absolute configuration using anomalous dispersion.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined. By solving the crystal structure, the absolute configuration of the chiral center at C-3 can be unequivocally assigned as (S). This experimentally determined structure provides ultimate proof of the outcome of the asymmetric synthesis. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Highly Stereoselective Transformations of (S)-1-(trimethylsilyl)hept-1-yn-3-ol

The development of highly efficient and stereoselective catalytic systems is paramount for unlocking the full synthetic potential of chiral building blocks like this compound. Future research will likely focus on the design of novel catalysts that can engage the existing stereocenter and functional groups with high precision.

One promising avenue is the use of metal-free catalytic systems for nucleophilic substitution of the propargylic hydroxyl group. For instance, simple organic acids such as p-toluenesulfonic acid (PTSA) and camphorsulfonic acid (CSA) have been shown to efficiently catalyze the substitution of the hydroxy group in propargylic alcohols with a variety of nucleophiles under mild, air- and moisture-tolerant conditions. organic-chemistry.org This approach avoids the use of expensive and often toxic heavy metal catalysts. organic-chemistry.org

Another area of intense research is the dynamic kinetic resolution (DKR) of propargylic alcohols. This strategy combines a rapid racemization of the starting material with a highly enantioselective reaction, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. While this is not directly applicable to the already enantiopure this compound, the catalysts developed for these processes are highly valuable. For example, vanadium-based catalysts have been successfully employed in the DKR of various propargylic alcohols. mdpi.com The application of such catalysts in diastereoselective transformations of this compound could lead to the synthesis of complex molecules with multiple stereocenters.

The catalytic asymmetric addition of alkynes to aldehydes is a well-established method for the synthesis of chiral propargylic alcohols. nih.gov The reverse of this reaction, the catalytic stereoselective functionalization of the alcohol, is a more challenging but highly desirable transformation. Future work could involve the development of chiral catalysts that can activate the hydroxyl group of this compound for subsequent stereoselective reactions.

Catalyst TypePotential TransformationAdvantages
Chiral Brønsted AcidsStereoselective etherification, aminationMetal-free, mild conditions
Transition Metal Complexes (e.g., Ru, Rh, Ir)Diastereoselective hydrogenation, isomerization, cyclizationHigh activity and selectivity
Biocatalysts (e.g., lipases, dehydrogenases)Enantioselective acylation, oxidationHigh specificity, green conditions

Chemo- and Diastereoselective Functionalization of Polyunsaturated Derivatives

The presence of both an alkyne and a hydroxyl group in this compound allows for the generation of polyunsaturated derivatives through further synthetic manipulations. The subsequent chemo- and diastereoselective functionalization of these derivatives is a key challenge and a significant area of future research.

For instance, the hydroxyl group can be converted into a leaving group, enabling the introduction of various nucleophiles. The resulting polyunsaturated molecules can then undergo a plethora of transformations, including intramolecular cyclizations. The Pauson-Khand reaction, for example, is a powerful method for the construction of bicyclic systems from enynes. nih.gov The high diastereoselectivity of this reaction on substrates derived from chiral propargylic alcohols highlights the potential for creating complex, stereochemically rich scaffolds from this compound. nih.gov

The trimethylsilyl (B98337) protecting group on the alkyne can be selectively removed to liberate the terminal alkyne, which can then participate in a variety of coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to generate extended polyunsaturated systems. The challenge then lies in the selective functionalization of the newly formed double and triple bonds in the presence of the remaining functionalities.

Reaction TypePotential Substrate DerivativeExpected Outcome
Intramolecular Diels-AlderDiene-enyneComplex polycyclic systems
Enyne MetathesisAlkene-alkyneMacrocycles and fused rings
Tandem Cyclization/CouplingHalogenated enyneFunctionalized bicyclic products

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound into continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical manufacturing.

Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and the potential for straightforward automation and scale-up. rsc.org The synthesis of chiral propargylic alcohols and their derivatives has been successfully demonstrated in flow reactors. mdpi.comresearchgate.net For example, the dynamic kinetic resolution of allylic alcohols has been achieved in a continuous-flow setup using a packed-bed reactor containing both the racemization catalyst and the resolving enzyme. mdpi.com Such a strategy could be adapted for the diastereoselective transformations of this compound.

Automated synthesis platforms, often coupled with high-throughput experimentation (HTE), can accelerate the discovery of new reactions and the optimization of reaction conditions. chemspeed.com These platforms can be used to rapidly screen libraries of catalysts, solvents, and other reaction parameters for the stereoselective transformations of this compound. chemspeed.com The development of high-throughput analytical methods is crucial for the success of such automated platforms, enabling the rapid determination of yield and stereoselectivity. nih.gov

TechnologyApplication to this compoundKey Benefits
Continuous Flow SynthesisDiastereoselective reactions, multi-step sequencesImproved safety, scalability, and reproducibility
Automated Synthesis PlatformsCatalyst screening, reaction optimizationAccelerated discovery, reduced development time
High-Throughput AnalysisEnantiomeric and diastereomeric excess determinationRapid feedback for optimization

Exploration of New Synthetic Applications Beyond Known Scaffolds

While propargylic alcohols are well-established precursors for a variety of known molecular scaffolds, future research will undoubtedly uncover novel synthetic applications for this compound. Its unique combination of functional groups makes it an ideal starting material for the synthesis of unprecedented molecular architectures with potential applications in medicinal chemistry and materials science.

For instance, the development of novel cascade reactions initiated by the functionalization of the hydroxyl group or the alkyne could lead to the rapid construction of complex polycyclic systems in a single synthetic operation. The trimethylsilyl group can also play a crucial role in directing the stereochemical outcome of certain reactions before its removal.

The exploration of this molecule's reactivity in multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, is another exciting avenue. This approach offers a highly efficient and atom-economical way to generate molecular diversity.

Sustainable and Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly be influenced by the desire to develop more sustainable and environmentally benign processes.

This includes the use of greener solvents, such as ionic liquids or water, and the development of catalytic systems that can be recycled and reused. mdpi.com Gold catalysts, for example, have been shown to be effective for the synthesis of furans from propargylic alcohols in ionic liquids, with the catalyst being recyclable for several runs. mdpi.com Biocatalysis, using enzymes such as alcohol dehydrogenases and lipases, offers a highly sustainable approach to the synthesis and transformation of chiral alcohols. nih.govrsc.org These enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. nih.gov

The development of synthetic routes that maximize atom economy, minimize waste generation, and utilize renewable resources will be a key focus of future research in this area.

Green Chemistry PrincipleApplication to this compound
Use of CatalysisDevelopment of recyclable metal and organocatalysts, biocatalysis
Atom EconomyDesign of cascade and multicomponent reactions
Safer Solvents and AuxiliariesUse of water, ionic liquids, or solvent-free conditions
Design for Energy EfficiencyReactions at ambient temperature and pressure

Q & A

Q. What synthetic strategies are effective for enantioselective synthesis of (S)-1-(trimethylsilyl)hept-1-yn-3-ol?

  • Methodological Answer : Enantiomeric purity is achieved via asymmetric catalysis or chiral auxiliary-mediated synthesis . For example:
  • Palladium-catalyzed silylene transfer (e.g., using cyclohexene silacyclopropane precursors) enables stereoselective formation of silacycles, which can be hydrolyzed to yield the target compound .

  • Copper or zinc catalysts promote regioselective Si–C bond activation in propargyl alcohols, preserving chirality during functionalization .

  • Chiral ligands (e.g., BINOL derivatives) paired with scandium or nickel catalysts enhance enantioselectivity in alkyne silylation reactions .

    • Key Data :
Catalyst SystemYield (%)ee (%)Reference
Pd(0)/Chiral Phosphine78–8592–95
CuI/Proline Derivative65–7288–90

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign the trimethylsilyl (TMS) group (δ 0.1–0.3 ppm for ¹H; δ 18–22 ppm for ¹³C) and the propargylic alcohol (δ 1.5–2.5 ppm for CH₂; δ 60–70 ppm for C-OH) .
  • IR Spectroscopy : Confirm the -OH stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 212.15) .

Advanced Research Questions

Q. How do transition metals influence regioselectivity in derivatizing this compound?

  • Methodological Answer : Transition metals dictate reactivity through oxidative addition or coordination-driven pathways :
  • Palladium : Facilitates silylene transfer to form silacyclobutanes or siloles via σ-bond metathesis. Steric effects from the TMS group direct regioselectivity .

  • Rhodium : Cleaves Si–Csp³ bonds under mild conditions, enabling synthesis of benzosiloles without racemization .

  • Silver/Zinc Synergy : Activates strained silacyclopropanes for insertion into carbonyl compounds, preserving stereochemistry .

    • Case Study :
      In Pd-catalyzed reactions, the bulky TMS group at C1 sterically hinders nucleophilic attack at C3, favoring C5 functionalization (yield: 82%, regioselectivity >15:1) .

Q. How can contradictory data on catalytic efficiency in silylene transfer reactions be resolved?

  • Methodological Answer : Discrepancies arise from substrate purity , solvent effects , or ligand-metal mismatch . Mitigation strategies include:
  • Standardized Substrate Preparation : Purify precursors via column chromatography (e.g., SiO₂, hexane/EtOAc) to remove protic impurities that deactivate catalysts .

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance Pd(0) activity, while nonpolar solvents favor Cu(I)-mediated pathways .

  • Kinetic Studies : Use in-situ IR or NMR to monitor reaction progress and identify intermediates (e.g., silyl-palladium complexes) .

    • Data Comparison :
ConditionCatalyst Loading (%)Yield (%) (Reported)Yield (%) (Replicated)
Pd(PPh₃)₄, THF58572
CuI, DMF107068

Q. What mechanisms explain Si–C bond cleavage in derivatizing this compound?

  • Methodological Answer : Si–C activation occurs via:
  • Electrophilic Substitution : Lewis acids (e.g., B(C₆F₅)₃) abstract silyl groups, forming carbocation intermediates for nucleophilic trapping .

  • Oxidative Addition : Transition metals (Pd, Rh) insert into Si–C bonds, enabling cross-coupling with aryl halides or alkynes .

  • Radical Pathways : UV irradiation with DTBP (di-tert-butyl peroxide) generates silyl radicals for C–H functionalization .

    • Experimental Design :
      To probe mechanisms:

Use deuterated substrates (e.g., DMF-d₇) to track H/D exchange.

Perform Hammett analysis with para-substituted aryl halides.

Employ EPR spectroscopy to detect radical intermediates .

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